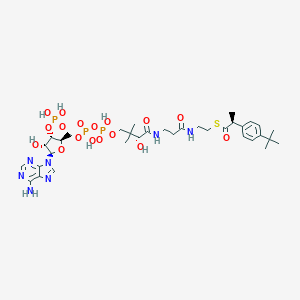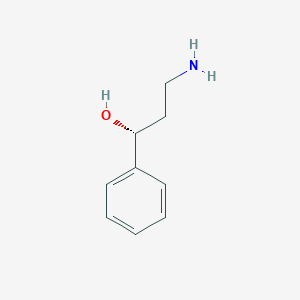
(R)-3-Amino-1-phenyl-propan-1-OL
概述
描述
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle formula or a 3D model.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions (temperature, pH, etc.).Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its role as a reactant or product in chemical reactions, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, and spectral properties. It could also include its thermodynamic properties and chemical stability.科学研究应用
Pharmacological Applications : One study describes new pharmacologically valuable derivatives of 1-phenoxy-3-amino-propane-2-ol, which includes (R)-3-Amino-1-phenyl-propan-1-OL, for treating heart diseases and possessing beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001).
Enzymatic Synthesis of Polyamines : A study explores the synthesis of multifunctional polycationic polyamines from 3-amino-propan-1-ol, relevant in drug and gene delivery. This method, using horse liver alcohol dehydrogenase, shows broad applicability for various amino alcohols (Cassimjee et al., 2012).
Synthesis of Antidepressant Intermediates : Research demonstrates the use of 3-amino-3-phenylpropan-1-ol derivatives in enzymatic resolution processes, particularly in synthesizing the antidepressant (S)-dapoxetine (Torre et al., 2006).
Chemical Synthesis and Catalysis : A study utilized a series of amino alcohols derived from (R)-1-phenylethylamine, including compounds analogous to (R)-3-Amino-1-phenyl-propan-1-OL, in the enantioselective addition of diethylzinc to aldehydes, demonstrating their role in catalysis (Asami et al., 2015).
Synthesis of Antimicrobial Agents : The compound has been used in the synthesis and characterization of substituted phenyl azetidines, which have potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Antifungal Drug Development : A derivative of (R)-3-Amino-1-phenyl-propan-1-OL was used in the synthesis of antifungal agents with activity against Candida albicans and Aspergillus fumigatus (Guillon et al., 2009).
Dendrimer Synthesis for Biological Studies : The compound has been used in the synthesis of poly(ether imine) dendrimers for biological studies, illustrating its non-toxic nature and potential for biological applications (Krishna et al., 2005).
安全和危害
This would include the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.
未来方向
This would involve discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or reactivity, and ways its synthesis could be improved.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist in the field or conduct laboratory experiments.
属性
IUPAC Name |
(1R)-3-amino-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYHIOQVWTXII-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-1-phenyl-propan-1-OL | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

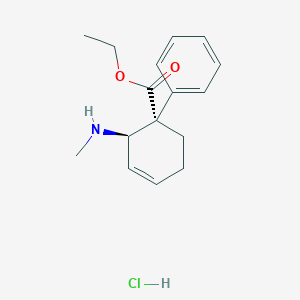
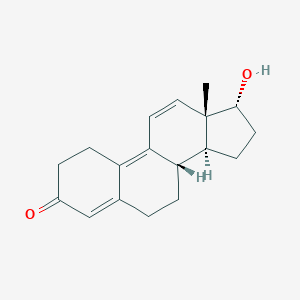
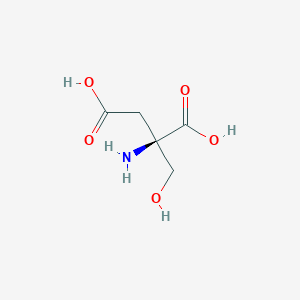

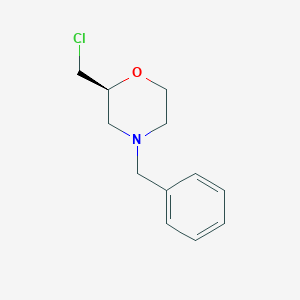
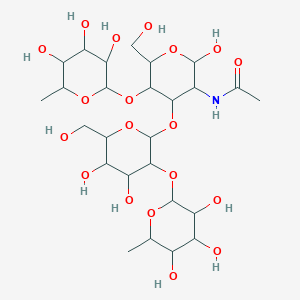
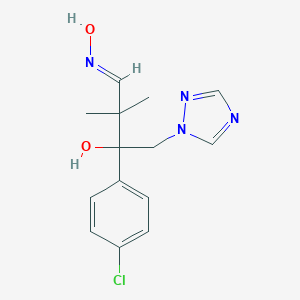
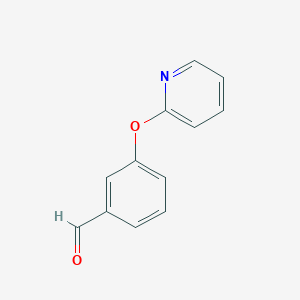
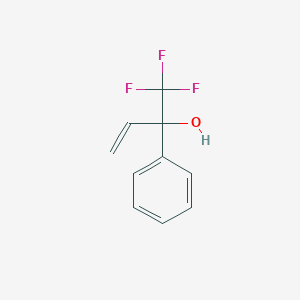
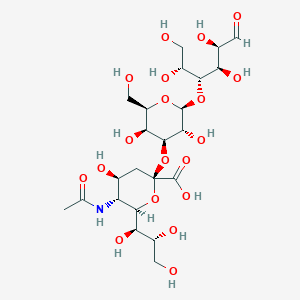
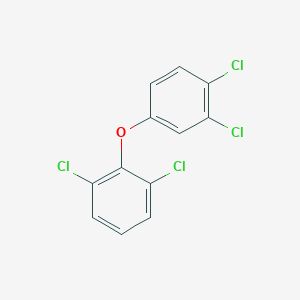

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
